N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine
Overview
Description
“N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine” is a chemical compound with the linear formula C18H15ClN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear formula, C18H15ClN2O . It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains chloro groups and an amine group .Scientific Research Applications
Synthesis Processes : A novel industrial synthesis of sertraline hydrochloride, an antidepressant, involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This compound is highlighted for its stability and good yield using environmentally acceptable reagents. The process is stereoselective, ensuring high purity for pharmaceutical applications (Vukics et al., 2002).
Polyimide Production : Naphthalene-based compounds are used in the creation of fluorinated polyimides. These polyimides exhibit excellent properties like solubility in organic solvents, ability to form transparent, flexible films, and stability at high temperatures. They are suitable for applications requiring materials with low moisture absorption and low dielectric constants, making them ideal for electronic and aerospace industries (Chung & Hsiao, 2008).
Organic Chemistry and Catalysis : N-arylidenenaphthalen-2-amine derivatives are explored for their potential in organic synthesis and catalysis. One study demonstrates the unexpected ring-opening of pyrones in the presence of these compounds, leading to the formation of complex molecular structures. This highlights the role of naphthalene-based amines in facilitating novel chemical transformations and creating new pathways for synthesizing organic compounds (Wang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-(2,4-dichlorophenyl)methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N/c18-13-7-8-16(15(19)9-13)21-10-12-6-5-11-3-1-2-4-14(11)17(12)20/h1-4,7-10H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUXWTUECFDLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-N-(2,4-dichlorophenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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